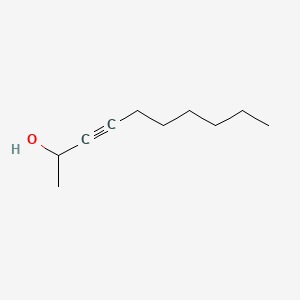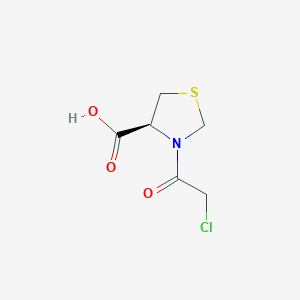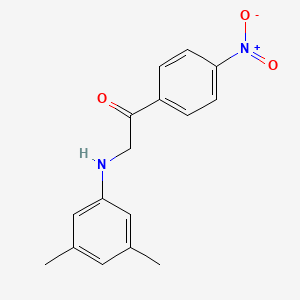![molecular formula C5H4 B14467978 Tetracyclo[2.1.0.01,3.02,5]pentane CAS No. 66202-79-7](/img/structure/B14467978.png)
Tetracyclo[2.1.0.01,3.02,5]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo[2.1.0.01,3.02,5]pentane is a highly strained, non-classical hydrocarbon with the molecular formula C5H4. This compound is characterized by its unique structure, consisting of four fused cyclopropane rings. The high strain in its structure makes it an interesting subject for theoretical and experimental studies in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[2.1.0.01,3.02,5]pentane is challenging due to its highly strained structure. One common method involves the photochemical cyclization of suitable precursors under ultraviolet light. This process typically requires low temperatures and inert atmospheres to prevent decomposition .
Industrial Production Methods
Industrial production of Tetracyclo[21001,3Most preparations are carried out on a laboratory scale for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo[2.1.0.01,3.02,5]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of less strained hydrocarbons.
Substitution: Halogenation reactions can occur under specific conditions, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, less strained hydrocarbons, and halogenated derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetracyclo[2.1.0.01,3.02,5]pentane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and its effects on chemical reactivity.
Biology: Investigated for its potential interactions with biological macromolecules, although its high strain limits its biological applications.
Medicine: Explored for its potential use in drug design, particularly in the development of strained ring systems that can interact uniquely with biological targets.
Industry: Utilized in the synthesis of novel materials with unique properties due to its strained structure.
Mécanisme D'action
The mechanism by which Tetracyclo[2.1.0.01,3.02,5]pentane exerts its effects is primarily through its high ring strain, which makes it highly reactive. The strain energy can be released during chemical reactions, leading to the formation of more stable products. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A three-membered ring compound with significant ring strain.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a unique structure.
Spiro[2.2]pentane: A compound with a spirocyclic structure that also exhibits significant strain.
Uniqueness
Tetracyclo[2.1.0.01,3.02,5]pentane is unique due to its four fused cyclopropane rings, which result in an exceptionally high level of ring strain. This makes it more reactive compared to other strained hydrocarbons, providing unique opportunities for synthetic applications and theoretical studies .
Propriétés
Numéro CAS |
66202-79-7 |
|---|---|
Formule moléculaire |
C5H4 |
Poids moléculaire |
64.08 g/mol |
Nom IUPAC |
tetracyclo[2.1.0.01,3.02,5]pentane |
InChI |
InChI=1S/C5H4/c1-2-4-3(1)5(1,2)4/h1-4H |
Clé InChI |
ICZKBCPBVASHJN-UHFFFAOYSA-N |
SMILES canonique |
C12C3C14C2C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



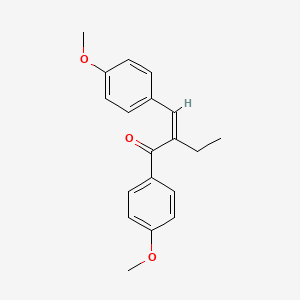



![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
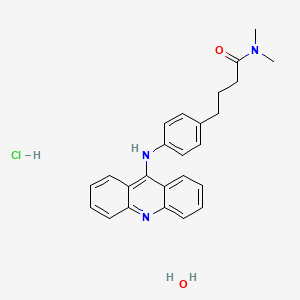
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
